4-(2,2-Dichlorocyclopropyl)-1,3-thiazol-2-amine
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Overview
Description
4-(2,2-Dichlorocyclopropyl)-1,3-thiazol-2-amine is a chemical compound known for its unique structure and properties. It contains a dichlorocyclopropyl group attached to a thiazole ring, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dichlorocyclopropyl)-1,3-thiazol-2-amine typically involves the reaction of 2,2-dichlorocyclopropylamine with thioamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dichlorocyclopropyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The dichlorocyclopropyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Sodium methoxide; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted cyclopropyl derivatives.
Scientific Research Applications
4-(2,2-Dichlorocyclopropyl)-1,3-thiazol-2-amine has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,2-Dichlorocyclopropyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biochemical and physiological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,2-Dichlorocyclopropyl)phenyl acetate
- 2-(2,2-Dichlorocyclopropyl)-1,3-dioxolane
- 2-(2,2-Dichlorocyclopropyl)benzene
Uniqueness
4-(2,2-Dichlorocyclopropyl)-1,3-thiazol-2-amine is unique due to its thiazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C6H6Cl2N2S |
---|---|
Molecular Weight |
209.10 g/mol |
IUPAC Name |
4-(2,2-dichlorocyclopropyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C6H6Cl2N2S/c7-6(8)1-3(6)4-2-11-5(9)10-4/h2-3H,1H2,(H2,9,10) |
InChI Key |
NUCSARDEGPXQIX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(Cl)Cl)C2=CSC(=N2)N |
Origin of Product |
United States |
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